molecular formula C7H13N3 B13296388 1-methyl-3-propyl-1H-pyrazol-4-amine

1-methyl-3-propyl-1H-pyrazol-4-amine

Cat. No.: B13296388
M. Wt: 139.20 g/mol
InChI Key: WGYQEVDEEFSBCV-UHFFFAOYSA-N
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Description

1-methyl-3-propyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is known for its versatility in organic synthesis and medicinal chemistry, often used as a building block for more complex molecules . It is a white crystalline solid, insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-propyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of 1-propylhydrazine with 3-methyl-2-butanone under acidic conditions can yield the desired pyrazole . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition reaction with terminal alkynes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often use readily available starting materials and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-methyl-3-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways . The exact mechanism can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl and propyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

1-methyl-3-propylpyrazol-4-amine

InChI

InChI=1S/C7H13N3/c1-3-4-7-6(8)5-10(2)9-7/h5H,3-4,8H2,1-2H3

InChI Key

WGYQEVDEEFSBCV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C=C1N)C

Origin of Product

United States

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